molecular formula C16H22BNO2 B14789405 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine

Cat. No.: B14789405
M. Wt: 271.2 g/mol
InChI Key: LUELMPLMLLXVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[111]pentanyl]pyridine is a complex organic compound that features a unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow the same synthetic routes as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine involves its interaction with specific molecular targets. The dioxaborolane group enables the compound to participate in Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis . The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s stability and reactivity.

Properties

Molecular Formula

C16H22BNO2

Molecular Weight

271.2 g/mol

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine

InChI

InChI=1S/C16H22BNO2/c1-13(2)14(3,4)20-17(19-13)16-9-15(10-16,11-16)12-5-7-18-8-6-12/h5-8H,9-11H2,1-4H3

InChI Key

LUELMPLMLLXVBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=NC=C4

Origin of Product

United States

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